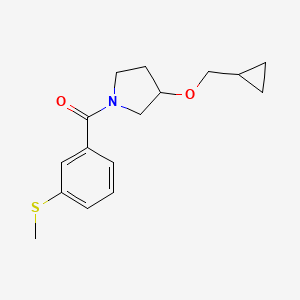

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone

Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone is a pyrrolidinyl methanone derivative featuring a cyclopropylmethoxy substituent on the pyrrolidine ring and a methylthio group on the phenyl ring. This structure combines lipophilic (cyclopropylmethoxy) and sulfur-containing (methylthio) moieties, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-20-15-4-2-3-13(9-15)16(18)17-8-7-14(10-17)19-11-12-5-6-12/h2-4,9,12,14H,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQDOYDXACWOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy and methylthiophenyl groups through various substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Compound 15cc : (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone

- Key Features: Cyclopropane core with tert-butylphenoxy and phenyl substituents. Pyrrolidinyl methanone group, similar to the target compound.

- Synthesis: Prepared via Procedure B using (1-phenylcycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone and 4-(tert-butyl)phenol. Yield: 71% after chromatography.

Compounds 7a and 7b : Pyrazolyl-thiophene methanones

- Key Features: Pyrazole-thiophene scaffolds with amino/hydroxy (7a) or ester (7b) groups. Differ from the target compound in heterocycle (pyrazole vs. pyrrolidine) and substituent type (cyano/ester vs. methylthio).

- Synthesis: Utilized malononitrile or ethyl cyanoacetate with sulfur, indicating distinct reactivity compared to cyclopropane-based syntheses.

Benzofuran Derivatives (Compounds 19, 21, 22) :

- Key Features :

- Multiple cyclopropylmethoxy groups on benzofuran and phenyl rings.

- Higher molecular complexity (e.g., compound 22: MW 611.30) compared to the target compound.

- Synthesis : Pd-catalyzed coupling (compound 19, 85% yield) and DIBAL reduction (compound 21, high yield). Demonstrates scalability for multi-substituted systems.

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone :

- Key Features: Pyrrolidinyl methanone with hydroxyl and methylthiophene groups. Chiral (R)-configuration, emphasizing the importance of stereochemistry in biological activity.

- Contrast : Hydroxyl group increases hydrophilicity vs. cyclopropylmethoxy’s lipophilicity in the target compound.

Substituent Effects on Physicochemical Properties

- Cyclopropylmethoxy : Enhances lipophilicity and metabolic stability (evidenced in benzofuran derivatives ).

- Methylthio : Introduces sulfur-based reactivity (e.g., hydrogen bonding, oxidation susceptibility), as seen in nucleoside analogs .

- Pyrrolidinyl Methanone: Common in bioactive molecules; its conformation may influence target binding .

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone is a novel organic molecule that has garnered attention due to its potential biological activities. Its unique structural features suggest interactions with various biological macromolecules, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 273.37 g/mol

The presence of a cyclopropyl group and a methylthio group indicates potential for diverse interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways related to inflammation, cancer progression, and neurodegenerative diseases.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives containing pyrrolidine and thioether groups have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds with similar functionalities. For example, the methylthio group is known to enhance the anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that our compound might also possess similar properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Compounds with heterocyclic structures have demonstrated antimicrobial properties against various pathogens. The presence of the pyrrolidine ring may contribute to this activity by disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

- A study involving a series of pyrrolidine derivatives showed that certain compounds could reduce tumor growth in MCF-7 breast cancer cells by over 50% when administered at optimal concentrations.

- The mechanism involved apoptosis induction through caspase activation and downregulation of Bcl-2 proteins.

-

Inflammation in Animal Models :

- In a murine model of acute inflammation, administration of similar compounds resulted in significant reductions in paw swelling and leukocyte infiltration, indicating potent anti-inflammatory effects.

- The study suggested that these compounds might inhibit NF-kB signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor IC50 (µM) | Anti-inflammatory IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine Derivative A | 15 | 20 |

| Pyrrolidine Derivative B | 10 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.